molecular formula C9H15NO2 B126836 1-Allylpiperidine-4-carboxylic acid CAS No. 153763-74-7

1-Allylpiperidine-4-carboxylic acid

Cat. No.: B126836
CAS No.: 153763-74-7
M. Wt: 169.22 g/mol
InChI Key: YATPBXLNVFLVJQ-UHFFFAOYSA-N
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Description

1-Allylpiperidine-4-carboxylic acid is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features an allyl group attached to the nitrogen atom and a carboxylic acid group at the fourth position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of 1-allylpiperidine-4-carboxylic acid can be achieved through several routes. One common method involves the allylation of piperidine derivatives followed by carboxylation. The reaction typically employs a Lewis acid catalyst to facilitate the formation of the allyl group on the nitrogen atom. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Allylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The allyl group can undergo substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. .

Scientific Research Applications

1-Allylpiperidine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-allylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The allyl group allows the compound to bind to receptors or enzymes, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Allylpiperidine-4-carboxylic acid can be compared to other piperidine derivatives, such as:

Properties

IUPAC Name

1-prop-2-enylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-5-10-6-3-8(4-7-10)9(11)12/h2,8H,1,3-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATPBXLNVFLVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585604
Record name 1-(Prop-2-en-1-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153763-74-7
Record name 1-(Prop-2-en-1-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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